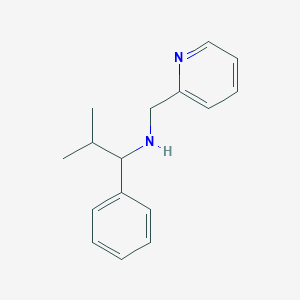![molecular formula C15H17ClN2 B13885886 2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline](/img/structure/B13885886.png)
2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chlorophenyl group attached to an aniline moiety through a methylaminoethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline typically involves the reaction of 2-chlorobenzylamine with an appropriate aniline derivative under controlled conditions. One common method includes the use of a Grignard reagent, such as 2-chlorophenyl magnesium bromide, which reacts with aniline to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly reagents is often prioritized in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen atoms onto the aromatic ring .
Aplicaciones Científicas De Investigación
2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one:
2-Chlorobenzylamine: A precursor in the synthesis of various organic compounds.
2-Chloroaniline: An aromatic amine used in the production of dyes and pigments.
Uniqueness: 2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H17ClN2 |
|---|---|
Peso molecular |
260.76 g/mol |
Nombre IUPAC |
2-[1-[(2-chlorophenyl)methylamino]ethyl]aniline |
InChI |
InChI=1S/C15H17ClN2/c1-11(13-7-3-5-9-15(13)17)18-10-12-6-2-4-8-14(12)16/h2-9,11,18H,10,17H2,1H3 |
Clave InChI |
COONEOWHTAAIGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1N)NCC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


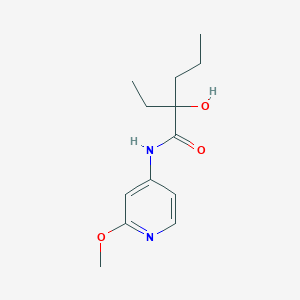
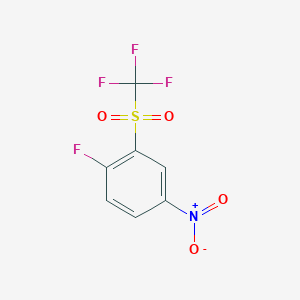
![7-[[2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(4-methyl-5-sulfanylidenetetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885830.png)
![4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B13885837.png)




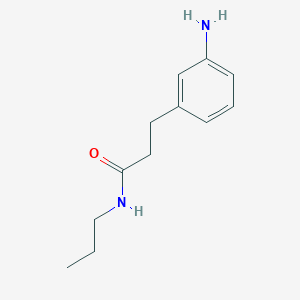

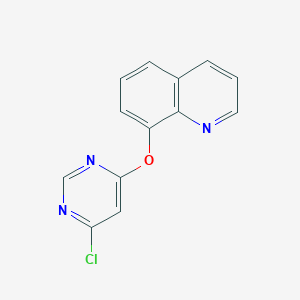
![4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13885890.png)
